![molecular formula C20H23IN2O3S B2863668 Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-28-6](/img/structure/B2863668.png)

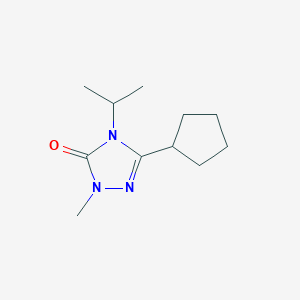

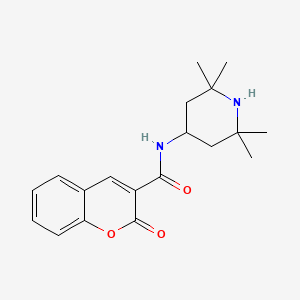

Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic compound containing a thiophene ring fused with a pyridine ring . It also contains a carboxylate functional group, which is a common feature in many bioactive molecules .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can participate in various chemical reactions, depending on their functional groups . They are often used as building blocks in medicinal chemistry due to their ability to form secondary interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. Pyridine derivatives, for example, are known for their diverse physical, chemical, and biological characteristics .Scientific Research Applications

Synthesis and Functionalization

The synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the versatility of related compounds in organic synthesis. This process involves the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form adducts with complete regioselectivity and excellent yields. Such methodologies underscore the utility of these compounds in constructing complex heterocyclic structures, which are valuable in various areas of chemical research (Zhu, Lan, & Kwon, 2003).

Heterocyclic Derivatives

The creation of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations highlights another significant application. Such reactions enable the synthesis of complex heterocyclic compounds that could serve as intermediates for pharmaceuticals, agrochemicals, and materials science. The formation of tetracyclic compounds by intramolecular cyclization from unsubstituted precursors in the pyridine ring further illustrates the potential of these compounds in synthesizing novel molecular architectures (Calhelha & Queiroz, 2010).

Mechanism of Action

Future Directions

Thieno[2,3-c]pyridine derivatives are a topic of ongoing research due to their potential applications in medicinal chemistry . Future research could involve the synthesis and testing of new derivatives, including the compound you mentioned, to explore their biological activities and potential as therapeutic agents.

properties

IUPAC Name |

methyl 2-[(2-iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23IN2O3S/c1-19(2)10-12-14(18(25)26-5)17(27-15(12)20(3,4)23-19)22-16(24)11-8-6-7-9-13(11)21/h6-9,23H,10H2,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZRMFFNTPTYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)

![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)

![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)

![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)